1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine
Description
Properties
Molecular Formula |
C15H31N3 |
|---|---|
Molecular Weight |
253.43 g/mol |
IUPAC Name |
1-(4-ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C15H31N3/c1-4-15(5-7-16-8-6-15)18-11-9-17(10-12-18)13-14(2)3/h14,16H,4-13H2,1-3H3 |
InChI Key |
VXDRLCPRPCFPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)N2CCN(CC2)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine typically involves the reaction of 4-ethylpiperidine with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperazine derivatives.
Scientific Research Applications
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is a chemical compound with a complex structure featuring two piperidine rings and a piperazine moiety. Its unique structural features contribute to its potential biological activity and applications in medicinal chemistry. The presence of ethyl and 2-methylpropyl substituents enhances its lipophilicity, which can influence its interaction with biological targets.
Potential Applications
- Medicinal Chemistry Research suggests that 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine may exhibit biological activity related to neurotransmitter systems. Similar compounds have been studied for their potential effects on serotonin and dopamine receptors, which are crucial in various neurological conditions. The unique arrangement of the piperidine and piperazine rings may allow this compound to interact effectively with these receptors, potentially leading to therapeutic applications in treating mood disorders or pain management.
- Modification of Compound Structure The compound can undergo reactions that modify its structure to enhance its properties for specific applications.
- Interaction with Biological Targets Studies focusing on the interaction of 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine with biological targets are crucial for understanding its pharmacological profile. Preliminary investigations suggest that this compound may interact with specific neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects. Further studies are needed to elucidate its mechanism of action and efficacy compared to existing drugs.
Structural Analogs
Several compounds share structural similarities with 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine, including:
- 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperazine, which contains a piperidine ring and exhibits different receptor binding profiles.
- 1-(3-Ethylpiperidin-3-yl)-4-(isopropyl)piperazine, which has an isopropyl group instead of a methylpropyl group, potentially leading to different pharmacokinetics.
- 1-(N-Methylpiperidin-4-yl)-4-(n-butyl)piperazine, which has an N-Methyl substitution and may show altered biological activity.
These compounds illustrate variations in substituents and ring structures that can significantly impact their biological activity and applications. The unique combination of ethyl and methylpropyl groups in 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine may provide distinct advantages in terms of receptor selectivity and pharmacological effects compared to its analogs.
Further Research
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Target Engagement
- GBR-12909 vs. Target Compound: GBR-12909’s bis(4-fluorophenyl)methoxy group confers high DAT affinity but introduces selectivity challenges at serotonin transporters (SERT).
- Piperidine vs. Piperazine Cores : Compounds like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine () demonstrate that piperidine substituents enhance dopamine D₂ receptor binding, suggesting the target compound’s piperidine ring could similarly influence CNS receptor profiles .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The ethylpiperidine and isobutyl groups in the target compound likely increase logP compared to polar analogs like HEHPP (), which has high water solubility (pKa₁ = 3.73) but lower membrane permeability .
- Metabolic Stability : Hydroxylated GBR derivatives () exhibit prolonged action due to reduced hepatic clearance, whereas the target compound’s alkyl substituents may resist oxidative metabolism, extending half-life .
Biological Activity
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. This compound contains two piperidine rings and a piperazine moiety, contributing to its unique structural properties that may influence its pharmacological profile.
Chemical Structure and Properties
The molecular formula of 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is , with a complex structure that enhances its lipophilicity. This property is crucial for its interaction with biological membranes and targets, potentially affecting its absorption and distribution in biological systems .
Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are significant as they play critical roles in mood regulation, cognition, and pain management. The unique arrangement of the piperidine and piperazine rings allows for effective binding to these receptors, which may lead to therapeutic applications in treating neurological conditions.
Neurotransmitter Receptor Interaction
Compounds structurally similar to 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine have shown varying degrees of activity at serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit selective receptor binding profiles, which could be beneficial for developing targeted therapies for mood disorders and other psychiatric conditions.
Table 1: Comparison of Similar Compounds
| Compound Name | Receptor Binding Profile | Unique Properties |
|---|---|---|
| 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperazine | Moderate affinity for serotonin receptors | Different pharmacokinetics |
| 1-(3-Ethylpiperidin-3-yl)-4-(isopropyl)piperazine | High affinity for dopamine receptors | Enhanced central nervous system effects |
| 1-(N-Methylpiperidin-4-yl)-4-(n-butyl)piperazine | Low affinity for both receptor types | Altered metabolic pathways |
This table illustrates how variations in substituents and ring structures can significantly impact biological activity.
Case Studies
Several case studies have explored the effects of similar compounds on patients with mood disorders. For instance, a study involving patients treated with piperazine derivatives demonstrated improvements in depressive symptoms when administered compounds with similar structural features to 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine. These findings suggest potential efficacy in clinical applications, though further research is warranted to establish definitive therapeutic benefits .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine are essential for understanding its safety and efficacy. Preliminary data indicate that the compound may have favorable absorption characteristics due to its lipophilicity. Additionally, studies suggest low toxicity levels compared to other psychoactive substances, making it a candidate for further investigation in therapeutic settings .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Metabolism | Liver (CYP450 pathways) |
| Elimination Half-life | TBD (to be determined) |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine, and how can reaction conditions be optimized?
The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine intermediates with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base . For the target compound, analogous methods could involve alkylation of a piperazine core with 4-ethylpiperidin-4-yl and 2-methylpropyl groups. Optimization may include solvent selection (e.g., DCM or acetonitrile), temperature control (room temperature vs. reflux), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Purity validation requires analytical techniques such as:
- HPLC/GC-MS : To confirm >95% purity (common threshold for research-grade compounds) .
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., ethyl and isobutyl groups on the piperazine and piperidine rings) .
- Elemental Analysis : To confirm molecular formula (e.g., C, H, N content) .
Crystallization or flash chromatography (using silica gel or reverse-phase columns) is recommended for purification .
Q. What are the critical physical-chemical properties (e.g., solubility, stability) relevant to experimental handling?
Key properties include:
- Solubility : Piperazine derivatives often exhibit poor water solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF) .
- Stability : Susceptibility to oxidation or hydrolysis under acidic/basic conditions. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation .
- LogP : Estimated via computational tools (e.g., ChemAxon) to predict membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
SAR strategies include:
- Analog Synthesis : Varying substituents (e.g., replacing ethyl with methyl or phenyl groups) to assess impact on receptor binding .
- Molecular Docking : Using X-ray crystallography data (e.g., piperazine-protein complexes in the PDB) to predict binding modes .
- In Vitro Assays : Measure affinity for targets like dopamine or serotonin transporters (DAT/SERT) via radioligand displacement assays, as demonstrated for similar piperazine-based ligands .
Q. What experimental approaches resolve contradictions in reported pharmacological data for piperazine derivatives?
Contradictions often arise from assay variability (e.g., cell lines, species differences). Mitigation strategies:
- Dose-Response Curves : Use standardized protocols (e.g., IC50/EC50 determination across multiple replicates) .
- Metabolic Stability Tests : Liver microsome assays to identify species-specific metabolism .
- Orthogonal Assays : Combine binding assays (e.g., SPR) with functional readouts (e.g., cAMP modulation) .
Q. How can computational modeling guide the design of derivatives with improved selectivity for neurological targets?
- Pharmacophore Mapping : Identify essential moieties (e.g., basic nitrogen in piperazine for DAT interaction) .
- ADMET Prediction : Tools like SwissADME to optimize bioavailability and reduce off-target effects .
- MD Simulations : Assess ligand-receptor dynamics (e.g., binding pocket flexibility) over nanosecond timescales .
Methodological Notes
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis, as piperazine derivatives may cause skin/eye irritation .
- Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst batches) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
